molecular formula C21H27NO5S B12132937 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B12132937
M. Wt: 405.5 g/mol
InChI Key: XNHPOBAEBHCWOH-SDXDJHTJSA-N
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Description

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and an octyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps. One common method includes the condensation of 4-(octyloxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene derivative. This intermediate is then reacted with propanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity. The thiazolidine ring may also play a role in binding to proteins and influencing cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to its combination of a thiazolidine ring and a benzylidene group with an octyloxy substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[(5Z)-5-[(4-octoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C21H27NO5S/c1-2-3-4-5-6-7-14-27-17-10-8-16(9-11-17)15-18-20(25)22(21(26)28-18)13-12-19(23)24/h8-11,15H,2-7,12-14H2,1H3,(H,23,24)/b18-15-

InChI Key

XNHPOBAEBHCWOH-SDXDJHTJSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

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